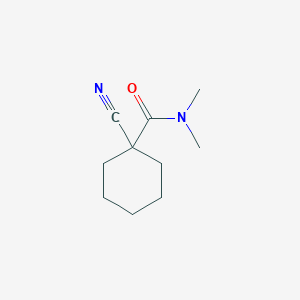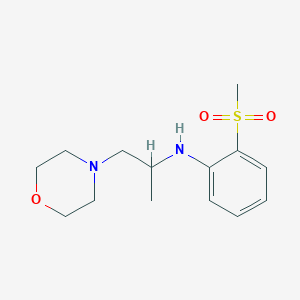
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA belongs to the class of amides and is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs. The purpose of
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide also activates the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects in the body. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been extensively studied, and its pharmacological properties are well characterized. However, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has some limitations for use in lab experiments. It is relatively unstable and can degrade over time, leading to a decrease in potency. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has a relatively short half-life in the body, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide. One potential area of investigation is the development of novel 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide and to identify its molecular targets in the body. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide in humans for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 4-methoxy-3-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture. The yield of 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-chloro-N-(4-methoxy-3-methylphenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(12-10(13)6-11)3-4-9(7)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGWLCFFRTABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxy-3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)


![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
